molecular formula C29H36N4O4S2 B1221600 Didansylcadaverine CAS No. 55521-24-9

Didansylcadaverine

Cat. No.: B1221600
CAS No.: 55521-24-9
M. Wt: 568.8 g/mol
InChI Key: USJKPOZTSFSPTN-UHFFFAOYSA-N
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Description

Didansylcadaverine, also known as N-(5-Aminopentyl)-5-dimethylaminonaphthalene-1-sulfonamide, is a fluorescent dye commonly used in biological research. It is a lysosomotropic agent that accumulates in acidic and lipid-rich regions, making it useful for monitoring autophagy and other cellular processes.

Biochemical Analysis

Biochemical Properties

Didansylcadaverine plays a significant role in biochemical reactions, particularly in the study of autophagy. It interacts with various biomolecules, including membrane lipids, due to its lysosomotropic nature. The compound inhibits vesicular transport and decreases the sequestering of rotavirus in L cells when pre-treated . This compound is also used as an endocytosis inhibitor in human proximal tubular HK-2 cells, mouse J774A.1 macrophages, and human A549 epithelial cells .

Cellular Effects

This compound influences various cellular processes, including endocytosis and autophagy. It inhibits receptor-mediated endocytosis by covalently coupling to cellular membranes, thereby interfering with endocytic vesicles . Additionally, this compound is used to label autophagic vacuoles in cardiomyocytes for fluorescence microscopy studies . The compound’s accumulation in autophagic vacuoles is due to ion trapping and specific interactions with membrane lipids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific interactions with membrane lipids and ion trapping. It acts as an inhibitor of the fibrin-stabilizing factor and epidermal growth factor internalization . This compound is also a fluorescent substrate for the assay of transamidating enzymes . The compound’s autofluorescent properties make it a valuable tool for monitoring autophagy and studying the molecular mechanisms underlying this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable when stored at -20°C and is soluble in methanol, DMSO, and acetic acid . Long-term studies have shown that this compound preferentially accumulates in autophagic vacuoles due to ion trapping and specific interactions with membrane lipids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects. Studies have shown that this compound can inhibit vesicular transport and decrease rotavirus sequestering in L cells when pre-treated . It is important to determine the appropriate dosage to avoid potential toxicity and ensure the desired effects in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy and endocytosis. The compound interacts with enzymes and cofactors that regulate these processes. This compound’s role as an endocytosis inhibitor and its accumulation in autophagic vacuoles highlight its involvement in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific interactions with membrane lipids. The compound’s lysosomotropic nature allows it to accumulate in acidic and lipid-rich regions . This compound inhibits vesicular transport and decreases rotavirus sequestering in L cells when pre-treated . Its transport and distribution are crucial for its function as a fluorescent probe in biochemical research.

Subcellular Localization

This compound’s subcellular localization is primarily in autophagic vacuoles and other acidic and lipid-rich regions. The compound’s lysosomotropic properties enable it to preferentially accumulate in these areas . This compound’s subcellular localization is essential for its activity and function as a fluorescent probe for monitoring autophagy and studying cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Didansylcadaverine can be synthesized through a multi-step process involving the reaction of cadaverine with dansyl chloride. The reaction typically occurs in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) under basic conditions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often produced in powder form and stored at low temperatures to maintain stability.

Chemical Reactions Analysis

Types of Reactions

Didansylcadaverine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.

Scientific Research Applications

Autophagy Research

One of the significant applications of didansylcadaverine is in the study of autophagy. It serves as a lysosomotropic agent that labels autophagic vacuoles, allowing researchers to visualize and quantify autophagy in various cell types. For instance, it has been used effectively to label autophagic vacuoles in cardiomyocytes during fluorescence microscopy studies . This application is crucial for understanding the role of autophagy in cellular homeostasis and disease states.

Endocytosis Inhibition

A study demonstrated that this compound effectively inhibits endocytosis in cells lacking transglutaminase activity. The findings suggest that while transglutaminases are not essential for endocytosis, this compound's ability to couple covalently with cellular membranes plays a pivotal role in its inhibitory effects on endocytic processes .

Autophagy in Disease Models

In a model of Ankylosing spondylitis, this compound was utilized for monodansylcadaverine staining of fibroblasts. This application helped elucidate the autophagic processes involved in the pathology of the disease, demonstrating its potential in understanding fibrotic diseases .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Application Area Description Key Findings
Endocytosis InhibitionInhibits receptor-mediated endocytosis across various cell typesEffective in cells deficient in transglutaminases
Autophagy VisualizationLabels autophagic vacuoles for microscopy studiesUseful in cardiomyocyte studies
Disease Mechanism InsightsStaining techniques applied to disease models such as Ankylosing spondylitisProvides insights into fibrotic processes

Comparison with Similar Compounds

Similar Compounds

    Monodansylcadaverine: Similar to didansylcadaverine but with a single dansyl group.

    Dansylcadaverine: A related compound with similar fluorescence properties.

    Cadaverine: A simpler diamine without the fluorescent dansyl groups.

Uniqueness

This compound is unique due to its dual dansyl groups, which enhance its fluorescence properties and make it more effective for monitoring cellular processes. Its ability to inhibit transglutaminase and accumulate in autophagic vacuoles sets it apart from other similar compounds.

Biological Activity

Didansylcadaverine, a derivative of cadaverine modified with dansyl groups, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C17_{17}H25_{25}N3_3O2_2S
  • SMILES : CN(C)c1cccc2c(cccc12)S(=O)(=O)NCCCCCN
  • InChI Key : MLEBFEHOJICQQS-UHFFFAOYSA-N

These properties enable it to function effectively in various biological assays and applications.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Endocytosis Inhibition : It has been shown to inhibit receptor-mediated endocytosis in various cell types, including human proximal tubular HK-2 cells and mouse J774A.1 macrophages . This inhibition occurs through covalent modification of cellular membranes, which interferes with the normal endocytic process.
  • Fluorescence Labeling : The dansyl moiety provides autofluorescent properties, making this compound useful for labeling autophagic vacuoles in fluorescence microscopy studies . This characteristic allows researchers to visualize cellular processes in real-time.
  • Cellular Interaction : It interacts with cellular proteins involved in various signaling pathways, including apoptosis and autophagy, thereby influencing cell cycle progression and DNA damage response mechanisms .

Applications in Research

This compound has been utilized in various research contexts:

  • Autophagy Studies : Its ability to label autophagic vacuoles makes it a valuable tool in studying autophagy-related processes in cardiomyocytes and other cell types .
  • Cell Cycle Analysis : By modulating endocytosis, it aids in understanding the dynamics of cell cycle regulation and DNA damage responses.
  • Drug Development : Its role as an endocytosis inhibitor positions it as a potential candidate for developing therapeutic agents targeting cellular uptake mechanisms, particularly in cancer therapy .

Case Studies

  • Endocytosis Research :
    A study investigated the role of this compound in inhibiting endocytosis in cells deficient in transglutaminases. The findings indicated that while this compound does not inhibit endocytosis universally, it can affect specific cell types under certain conditions .
  • Fluorescence Microscopy :
    In a fluorescence microscopy study, this compound was employed to visualize autophagic vacuoles in fibroblasts from patients with ankylosing spondylitis. The results demonstrated significant differences in autophagic activity compared to healthy controls, highlighting its utility as a diagnostic tool .

Comparative Table of Biological Activities

Activity TypeDescriptionReferences
Endocytosis InhibitionInhibits receptor-mediated endocytosis in specific cells
Fluorescence LabelingLabels autophagic vacuoles for microscopy
Apoptosis ModulationInfluences apoptotic pathways and cell cycle dynamics
Drug DevelopmentPotential use as an endocytosis inhibitor for therapeutic agents

Properties

IUPAC Name

5-(dimethylamino)-N-[5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O4S2/c1-32(2)26-16-8-14-24-22(26)12-10-18-28(24)38(34,35)30-20-6-5-7-21-31-39(36,37)29-19-11-13-23-25(29)15-9-17-27(23)33(3)4/h8-19,30-31H,5-7,20-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJKPOZTSFSPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204094
Record name Didansylcadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55521-24-9
Record name Didansylcadaverine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055521249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didansylcadaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Customer
Q & A

Q1: Does Didansylcadaverine interfere with the internalization of the dengue virus-induced suppressor cytokine?

A2: Yes, this compound has been shown to inhibit the internalization of the suppressor cytokine (SF) in dengue virus studies. [] This cytokine is involved in a suppressor T cell cascade where it binds to receptors on macrophages. Pretreatment of macrophages with this compound, a known inhibitor of endocytosis, prevents the internalization of SF bound to its high-affinity receptors. [] This suggests that this compound interferes with the receptor-mediated endocytosis process crucial for the suppressor signal transmission.

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